1,4-Dimethoxyanthracene chemical and physical properties
1,4-Dimethoxyanthracene chemical and physical properties
An In-Depth Technical Guide to 1,4-Dimethoxyanthracene: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,4-Dimethoxyanthracene, tailored for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships behind its properties and reactivity, offering field-proven insights into its synthesis, characterization, and potential applications.
Introduction: The Anthracene Core and the Influence of Methoxy Groups
Anthracene, a polycyclic aromatic hydrocarbon (PAH), consists of three fused benzene rings. Its extended π-system is a rich scaffold for chemical modification and has made its derivatives a cornerstone in materials science and medicinal chemistry. The inherent reactivity of the anthracene core is typically centered at the 9 and 10 positions, which are most susceptible to reactions like Diels-Alder cycloadditions due to both thermodynamic and kinetic factors.[1]
The introduction of electron-donating methoxy groups (-OCH₃) at the 1 and 4 positions, creating 1,4-Dimethoxyanthracene, fundamentally alters the electronic landscape of the molecule. These groups activate the terminal ring, making it a subject of interest for exploring atypical reactivity and for serving as a crucial intermediate in the synthesis of complex molecules, including potential therapeutics.[1][2] Derivatives of the closely related 1,4-anthraquinone scaffold have shown promise as anticancer agents, highlighting the potential of this substitution pattern in drug design.[3][4][5]
Core Chemical and Physical Properties
A precise understanding of a compound's physical properties is the foundation of all subsequent experimental design, from reaction setup to purification and storage. The properties of 1,4-Dimethoxyanthracene are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₂ | [6][7][8] |
| Molecular Weight | 238.28 g/mol | [6][7] |
| CAS Number | 13076-29-4 | [6][7][8] |
| IUPAC Name | 1,4-dimethoxyanthracene | [6] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 137 °C | [7] |
| Topological Polar Surface Area | 18.5 Ų | [7] |
| XLogP3 | 4.4 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Synthesis Pathways
The synthesis of substituted anthracenes can be approached through various strategies. A common and robust method involves the cyclization of a precursor molecule to form the central ring. For 1,4-Dimethoxyanthracene, a logical precursor is its oxidized form, 1,4-dimethoxyanthraquinone, which can be synthesized via an intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 1,4-Dimethoxyanthraquinone
This protocol describes the acid-catalyzed cyclization of 2-(2',5'-Dimethoxybenzoyl)-benzoic acid. The choice of concentrated sulfuric acid serves as both the solvent and the powerful dehydrating catalyst required to drive the intramolecular electrophilic aromatic substitution.
Causality: The electron-rich dimethoxy-substituted ring acts as the nucleophile, attacking the carboxylic acid-derived acylium ion, leading to the formation of the tricyclic anthraquinone core. Heating on a steam bath provides the necessary activation energy for the reaction to proceed efficiently.
Caption: Workflow for the synthesis of 1,4-dimethoxyanthraquinone.
Step-by-Step Methodology: [9]
-
Reaction Setup: Carefully add 2-(2',5'-Dimethoxybenzoyl)-benzoic acid (3.0 g, 0.01 mol) in portions to 20 mL of stirred, concentrated sulfuric acid in a flask.
-
Heating: Once the addition is complete, heat the mixture on a steam bath for 20 minutes with continuous stirring. The solution will typically darken.
-
Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto approximately 400 g of crushed ice in a large beaker. This step neutralizes the strong acid and precipitates the organic product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 100 mL). The product is more soluble in the organic phase.
-
Washing: Wash the combined organic extracts sequentially with a 2% aqueous sodium hydroxide solution (10 x 100 mL) to remove any unreacted starting material and acidic impurities, followed by a final wash with water (100 mL).
-
Drying and Isolation: Dry the chloroform solution over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,4-dimethoxyanthraquinone as a brownish-yellow solid.[9]
Note: The subsequent reduction of the quinone to the anthracene can be achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation.
Reactivity Profile: Beyond the 9,10-Positions
The canonical reactivity of anthracene involves the central ring (9,10-positions). However, the presence of strong electron-donating groups at the 1 and 4 positions activates the terminal ring, opening the possibility for atypical regioselectivity in reactions like Diels-Alder cycloadditions and electrophilic substitutions.[1] This is a critical insight for drug development professionals, as it allows for the functionalization of different parts of the scaffold, leading to diverse molecular architectures.
Caption: Competing Diels-Alder reactivity pathways in 1,4-substituted anthracenes.
This altered reactivity profile is governed by changes in the molecular orbital coefficients, where the activation of the terminal ring can make it a kinetically or thermodynamically competitive reaction site.[1]
Structural Elucidation: A Spectroscopic Approach
Confirming the identity and purity of 1,4-Dimethoxyanthracene requires a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle.
Workflow for Spectroscopic Analysis
Caption: Integrated workflow for the structural confirmation of the target compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : This spectrum will show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a series of multiplets in the downfield region (~7.0-8.5 ppm), with coupling patterns revealing their connectivity. The two methoxy groups will give a sharp singlet at approximately 4.0 ppm, integrating to 6 protons.[10][11]
-
¹³C NMR : The spectrum will show signals for all 16 carbon atoms. Key signals include those for the methoxy carbons (~55-60 ppm) and the aromatic carbons, including the two oxygen-substituted carbons which will be significantly downfield (~150 ppm).[12]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. Key absorptions for 1,4-Dimethoxyanthracene include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and the methyl groups (~2850-2950 cm⁻¹), C=C stretching from the aromatic core (~1450-1600 cm⁻¹), and strong C-O stretching from the ether linkages (~1200-1250 cm⁻¹).[13]
-
Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern. For 1,4-Dimethoxyanthracene, the molecular ion peak (M⁺) would be observed at an m/z of 238.0994, confirming the molecular formula C₁₆H₁₄O₂.[6][14]
-
UV-Visible Spectroscopy : The extended conjugation of the anthracene core results in characteristic UV-Vis absorption bands. These spectra are useful for quantitative analysis and for studying electronic transitions within the molecule.[15]
Applications in Research and Drug Development
The anthracene framework is a "privileged scaffold" in medicinal chemistry. Anthracene-9,10-diones (anthraquinones) are known to interact with biological targets, and some derivatives are used clinically as anticancer agents.[2] The development of novel 1,4-anthracenedione derivatives is an active area of research for potential anticancer drugs.[3][16]
1,4-Dimethoxyanthracene serves as a key building block for these more complex molecules. The methoxy groups can be demethylated to reveal reactive hydroxyl groups, which can then be functionalized to introduce side chains designed to enhance target binding, improve solubility, or modulate pharmacokinetic properties. The ability to selectively functionalize the terminal ring, as discussed in the reactivity section, provides a powerful tool for creating libraries of novel compounds for high-throughput screening.
Safety and Handling
As with any chemical, proper handling of 1,4-Dimethoxyanthracene is paramount. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[17]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[17][18]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Wash hands thoroughly after handling.[17][19]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[17][19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17][18]
Conclusion
1,4-Dimethoxyanthracene is more than a simple aromatic compound; it is a versatile platform for chemical innovation. Its unique electronic properties, conferred by the methoxy substituents, create opportunities for novel synthetic transformations. For researchers in drug discovery, understanding its synthesis, reactivity, and spectroscopic signature is essential for leveraging its potential as a scaffold for the next generation of therapeutic agents. This guide has provided the foundational knowledge and practical protocols necessary to confidently work with and explore the rich chemistry of this valuable molecule.
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